

Physical properties of 2,2-Diethylhexanoic acid (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Diethylhexanoic acid

Cat. No.: B031113

[Get Quote](#)

Technical Guide: Physical Properties of 2,2-Diethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of **2,2-Diethylhexanoic acid** (CAS No: 4528-37-4), focusing on its boiling point and density. The information herein is compiled for use in research, drug development, and other scientific applications where precise physical data is essential.

Quantitative Data Summary

The physical properties of **2,2-Diethylhexanoic acid** are summarized in the table below. It is critical to note the conditions under which these values were determined, particularly the pressure for boiling point measurements.

Physical Property	Value	Conditions	Source(s)
Boiling Point	135 °C	at 25 Torr	[1]
	265.6 °C	at 760 mmHg	[2]
Density	0.914 g/cm ³	Standard Conditions (Predicted)	[1][2]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for the determination of **2,2-Diethylhexanoic acid**'s physical properties are not detailed in the cited literature, standard organic chemistry methodologies are applicable. The following sections outline general procedures for determining the boiling point and density of liquid carboxylic acids.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.^[3] For a compound like **2,2-Diethylhexanoic acid**, several methods can be employed.

2.1.1 Simple Distillation

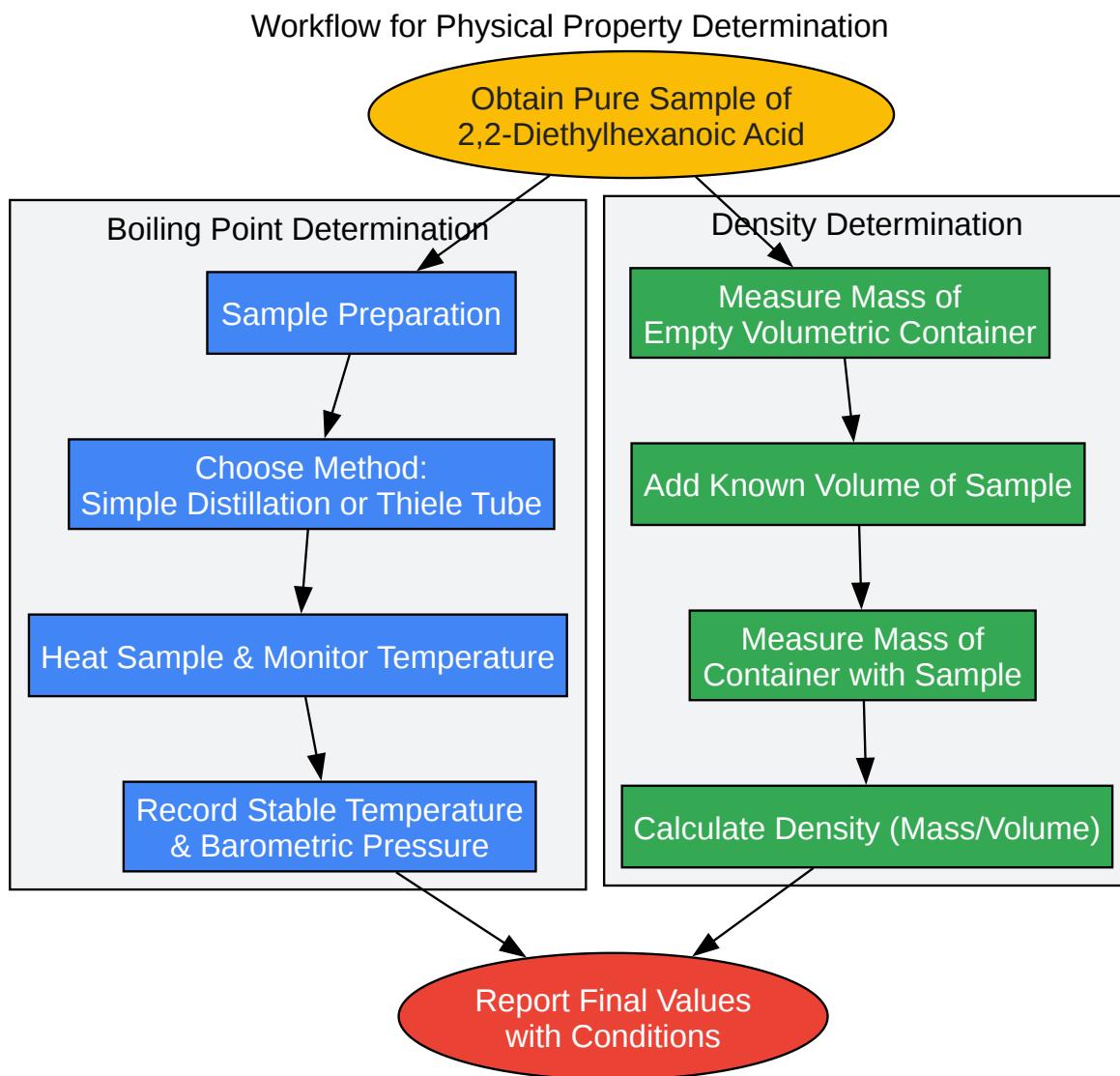
A common and effective method for both purification and boiling point determination is simple distillation.^[3]

- **Apparatus:** A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask are assembled.
- **Procedure:**
 - The liquid sample (at least 5 mL) is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.^[4]
 - The apparatus is heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
 - The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the recorded atmospheric pressure.^{[3][4]}
 - The vapor is then cooled by the condenser and collected in the receiving flask.

2.1.2 Thiele Tube Method

This microscale method is suitable when only a small amount of the substance is available.

- Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube are required.
- Procedure:
 - A small amount of the sample is placed in the Durham tube.
 - A capillary tube, sealed at one end, is placed open-end-down into the sample.
 - The assembly is attached to a thermometer and placed in a Thiele tube containing heating oil.
 - The Thiele tube is gently heated. A stream of bubbles will emerge from the capillary tube.
 - Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[\[4\]](#)


Determination of Density

Density is the mass per unit volume of a substance and is a characteristic physical property.[\[5\]](#)

- Apparatus: A balance for mass measurement and a volumetric device such as a graduated cylinder or, for higher precision, a pycnometer or a Pasteur pipet with calibration.
- Procedure (using a graduated cylinder):
 - An empty, dry graduated cylinder is weighed on an analytical balance.
 - A known volume of **2,2-Diethylhexanoic acid** is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
 - The graduated cylinder containing the liquid is reweighed.
 - The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.
 - The density is calculated by dividing the mass of the liquid by the volume it occupies.

Visualization of Experimental Workflow

The logical flow for determining the physical properties of a liquid organic compound like **2,2-Diethylhexanoic acid** is depicted below.

[Click to download full resolution via product page](#)

Workflow for determining physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Physical Properties of Organic Compounds | Overview & Examples - Lesson | Study.com [study.com]
- To cite this document: BenchChem. [Physical properties of 2,2-Diethylhexanoic acid (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031113#physical-properties-of-2-2-diethylhexanoic-acid-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com